6-Chlorohex-5-EN-3-YN-1-OL
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Overview
Description
6-Chlorohex-5-EN-3-YN-1-OL is an organic compound with the molecular formula C6H7ClO It is characterized by the presence of a chlorine atom, a hydroxyl group, and a triple bond between the fifth and sixth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorohex-5-EN-3-YN-1-OL typically involves the reaction of hex-5-yn-1-ol with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under anhydrous conditions. The reaction proceeds as follows:
- Dissolve hex-5-yn-1-ol in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as diethyl ether.
- Purify the product by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative chlorinating agents and solvents to optimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chlorohex-5-EN-3-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 6-chlorohex-5-EN-3-YN-1-one or 6-chlorohex-5-EN-3-YN-1-al.
Reduction: The major products include 6-chlorohex-5-EN-3-ene-1-ol or 6-chlorohexane-1-ol.
Substitution: The major products depend on the nucleophile used, such as 6-azidohex-5-EN-3-YN-1-ol or 6-methoxyhex-5-EN-3-YN-1-ol.
Scientific Research Applications
6-Chlorohex-5-EN-3-YN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chlorohex-5-EN-3-YN-1-OL depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor or substrate for enzymes that catalyze halogenation or dehalogenation reactions. The presence of the chlorine atom and the triple bond can influence its reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
6-Chlorohex-3-yn-1-ol: Similar structure but with the triple bond at a different position.
6-Chlorohex-5-en-3-yn-2-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness
6-Chlorohex-5-EN-3-YN-1-OL is unique due to the specific positioning of the chlorine atom, hydroxyl group, and triple bond. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
114534-21-3 |
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Molecular Formula |
C6H7ClO |
Molecular Weight |
130.57 g/mol |
IUPAC Name |
6-chlorohex-5-en-3-yn-1-ol |
InChI |
InChI=1S/C6H7ClO/c7-5-3-1-2-4-6-8/h3,5,8H,4,6H2 |
InChI Key |
GPWNAWNKFOROSY-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C#CC=CCl |
Origin of Product |
United States |
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